4-Amino-2-methylphenol

Oxidative Hair Dye Developer Substance Color Shade Analysis

4-Amino-2-methylphenol (p-amino-o-cresol) is the developer of choice for oxidative hair dye formulations requiring cooler, blue-leaning red shades—yielding 'comparatively weaker and bluer shades' than unsubstituted p-aminophenol (US4997451A). Its ortho-methyl substitution provides distinct coloristic outcomes that are non-interchangeable with positional isomers. Also serves as a critical coupling component for azo dyes like C.I. Disperse Orange 55, and as a para-aminophenol derivative in electrochemical studies requiring a hydrolysis pathway to p-benzoquinone. Procure ≥98% purity material with lot-specific COA for reproducible results.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 2835-96-3
Cat. No. B1329486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methylphenol
CAS2835-96-3
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)O
InChIInChI=1S/C7H9NO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,8H2,1H3
InChIKeyHDGMAACKJSBLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-methylphenol (CAS 2835-96-3) Technical Profile and Industrial Identity


4-Amino-2-methylphenol (CAS 2835-96-3), also known as p-amino-o-cresol or 2-methyl-4-aminophenol, is an aromatic amine with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol [1]. It features a phenolic ring substituted with an amino group at the para position and a methyl group at the ortho position [2]. This substitution pattern yields a melting point of 174-176 °C (lit.) and a predicted pKa of 10.57±0.18, indicating moderate stability under ambient conditions [3]. As a para-aminophenol derivative, it functions as a primary intermediate in oxidative hair dye formulations, where it serves as a developer substance that undergoes oxidation and couples with various couplers to generate diverse color shades [4]. The compound also finds utility as a building block in the synthesis of azo dyes, pharmaceuticals, and specialty organic compounds .

Critical Technical Barriers to Substituting 4-Amino-2-methylphenol in Formulated Systems


The direct substitution of 4-amino-2-methylphenol with other p-aminophenol derivatives or positional isomers is precluded by marked differences in coloristic outcomes and oxidation behavior. In oxidative hair dye systems, 4-amino-2-methylphenol produces distinct color shades that are not replicated by its closest analogs; for instance, it yields 'comparatively weaker and bluer shades' than the standard p-aminophenol, while 4-amino-3-methylphenol and 4-amino-2-aminomethyl-phenol each contribute to different hue and intensity profiles [1][2]. These shade variations arise from the specific steric and electronic influences of the ortho-methyl group on coupling kinetics and dye aggregation, which cannot be compensated for by simple reformulation [3]. Furthermore, the electrochemical oxidation pathway of 4-amino-2-methylphenol differs fundamentally from ortho-aminophenol derivatives, which undergo dimerization rather than hydrolysis to p-benzoquinone, altering both reaction kinetics and product distribution in applications involving redox chemistry [4].

Quantitative Comparative Performance Data for 4-Amino-2-methylphenol Versus Key Analogs


Coloristic Differentiation: 4-Amino-2-methylphenol vs. p-Aminophenol in Oxidative Hair Dye

In oxidative hair dye formulations, 4-amino-2-methylphenol produces color shades that are quantitatively distinct from those obtained with the unsubstituted standard developer p-aminophenol. While p-aminophenol yields characteristic red shades, the ortho-methyl substitution in 4-amino-2-methylphenol results in 'comparatively weaker and bluer shades' when coupled with the same coupler systems [1]. This differentiation is explicitly documented in US4997451A, which notes that despite the weaker intensity, the substituted derivative of formula I (encompassing 4-amino-2-methylphenol) 'leads surprisingly to approximately the same color shades as with a comparable color depth' when specific couplers are employed [1]. This indicates that while 4-amino-2-methylphenol cannot directly replicate the shade of p-aminophenol, it offers a distinct blue-shifted hue profile that enables the formulation of cooler tones not accessible with the unsubstituted parent compound.

Oxidative Hair Dye Developer Substance Color Shade Analysis

Electrochemical Oxidation Pathway Divergence: 4-Amino-2-methylphenol vs. Ortho-Aminophenol Derivatives

A comparative electrochemical study of ortho- and para-aminophenol derivatives reveals that the oxidation pathway of 4-amino-2-methylphenol (a para-aminophenol derivative) differs fundamentally from that of ortho-aminophenol derivatives such as 2-aminophenol and 2-methylaminophenol [1]. Under acidic conditions, para-aminophenol derivatives undergo oxidation followed by hydrolysis to yield p-benzoquinone as the final product, whereas ortho-aminophenol derivatives follow a dimerization pathway [1]. The study explicitly demonstrates that 'the oxidation forms of para-aminophenols undergo hydrolysis by formation of p-benzoquinone as final product and the oxidation of ortho-aminophenol derivatives is accompanied by dimerization reaction' [1]. This mechanistic divergence is critical in applications where the oxidation product influences downstream chemistry, such as in electrochemical sensors or dye formation processes.

Electrochemistry Cyclic Voltammetry Reaction Mechanism

Patent-Cited Physiological Advantage: 4-Amino-2-methylphenol Derivatives vs. p-Aminophenol

In the context of oxidative hair dye development, the physiological profile of 4-aminophenol derivatives has been a subject of patent disclosure. US4797130 explicitly claims that developer substances based on 4-amino-2-aminomethyl-phenols 'while having equally good dyeing behavior, have properties which are better physiologically than the p-aminophenol chiefly used previously for colorings in the red area' [1]. Although this claim is made for a closely related 2-aminomethyl-substituted analog, it establishes a class-level precedent that ortho-substituted p-aminophenol derivatives can offer toxicological or dermatological advantages over the unsubstituted parent compound p-aminophenol, which has been associated with contact sensitization concerns [2]. The specific substitution pattern in 4-amino-2-methylphenol (ortho-methyl) may similarly contribute to a differentiated safety profile, though direct data for this exact compound are not provided.

Toxicology Dermatology Cosmetic Formulation

HPLC Retention Behavior: 4-Amino-2-methylphenol vs. Positional Isomers

While direct comparative chromatographic data for 4-amino-2-methylphenol against its positional isomers are limited in the public domain, the compound's logP value of 0.514 (calculated) provides a basis for predicting its retention behavior relative to analogs [1]. This moderate hydrophobicity distinguishes it from the more polar p-aminophenol (calculated logP approximately 0.04) and the less polar 2-amino-4-methylphenol (calculated logP approximately 1.0) [2]. These differences in partition coefficient translate to distinct retention times under reversed-phase HPLC conditions, enabling resolution of isomeric mixtures that would otherwise co-elute. A validated HPLC method for 4-amino-2-methylphenol using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established, which can be adapted for purity assessment and impurity profiling in quality control settings [1].

Analytical Chemistry HPLC Quality Control

Physicochemical Baseline: Melting Point and pKa Differentiators

The melting point of 4-amino-2-methylphenol is reported as 174-176 °C (lit.) [1], which is notably lower than that of the unsubstituted p-aminophenol (186-190 °C) but higher than that of the isomeric 2-amino-4-methylphenol (135-138 °C) [2]. This thermal behavior reflects the unique intermolecular hydrogen-bonding network imposed by the ortho-methyl group adjacent to the hydroxyl moiety. Additionally, the predicted pKa of 10.57±0.18 indicates that the phenolic proton is slightly less acidic than that of p-aminophenol (predicted pKa ≈ 10.30), a difference attributable to the electron-donating effect of the methyl group [1]. These physicochemical parameters influence solubility, formulation compatibility, and purification strategies, and serve as key quality control checkpoints for incoming material verification.

Physical Chemistry Thermal Analysis pKa Prediction

Patent-Recognized Role in Azo Dye Synthesis: Distinct Coupling Reactivity

4-Amino-2-methylphenol serves as a coupling component in the synthesis of azo dyes, where its ortho-methyl substitution modulates the electronic density of the aromatic ring and thereby influences the rate of electrophilic attack by diazonium salts . This reactivity profile differs from that of unsubstituted p-aminophenol and from 4-amino-3-methylphenol, where the methyl group occupies the meta position relative to the amino group [1]. The resulting azo dyes exhibit distinct λmax values and molar extinction coefficients, enabling the production of specific colorants such as C.I. Disperse Orange 55 [2]. Although direct kinetic rate constants are not publicly available, the patent literature consistently identifies 4-amino-2-methylphenol as a distinct intermediate for achieving particular dye hues, underscoring its non-interchangeable role in colorant manufacturing.

Dye Chemistry Diazonium Coupling Colorant Synthesis

Validated Application Scenarios for 4-Amino-2-methylphenol Based on Quantitative Evidence


Formulation of Cool-Toned Oxidative Hair Colors Requiring Blue-Shifted Red Shades

Formulators seeking to develop oxidative hair dyes with cooler, blue-leaning red shades should select 4-amino-2-methylphenol as the developer substance over unsubstituted p-aminophenol. As demonstrated in US4997451A, 4-amino-2-methylphenol yields 'comparatively weaker and bluer shades' than p-aminophenol [1], providing access to a distinct region of the color spectrum that cannot be achieved with the parent compound. This application is particularly relevant for products targeting fashion colors or for corrective formulations where a reduction in red warmth is desired. The patent further notes that when combined with specific coupler systems, the resulting shades can achieve 'approximately the same color shades as with a comparable color depth' [1], indicating that color intensity can be maintained while shifting the hue.

Synthesis of Azo Dyes Requiring Ortho-Methyl Substitution for Specific Chromophoric Properties

Dye manufacturers producing azo colorants such as C.I. Disperse Orange 55 should procure 4-amino-2-methylphenol as a coupling component. The ortho-methyl group modulates the electronic character of the aromatic ring, influencing the rate of diazonium coupling and the resulting λmax of the azo dye [1]. This substitution pattern is non-interchangeable with other aminophenol isomers; substituting with 4-amino-3-methylphenol or unsubstituted p-aminophenol would alter the final dye's color properties and fastness characteristics [2]. The compound's established use in commercial disperse dye synthesis validates its role as a critical intermediate for achieving specific color shades in textile and industrial colorant applications [3].

Electrochemical Studies Requiring Para-Aminophenol Oxidation Pathway (p-Benzoquinone Formation)

Researchers designing electrochemical experiments or sensors involving aminophenol oxidation should select 4-amino-2-methylphenol when a hydrolysis pathway leading to p-benzoquinone is required. As established by Beiginejad et al., para-aminophenol derivatives undergo oxidation followed by hydrolysis to p-benzoquinone, whereas ortho-aminophenol derivatives follow a dimerization route [1]. 4-Amino-2-methylphenol, as a para-substituted derivative, will follow the hydrolysis pathway, making it suitable for studies where p-benzoquinone is the desired product or where dimerization must be avoided. The specific reaction rates are influenced by the methyl substituent and solution pH [1], providing a tunable system for mechanistic investigations.

Analytical Method Development and Quality Control Requiring Isomer-Specific Detection

Analytical laboratories tasked with verifying the identity and purity of 4-amino-2-methylphenol should employ the validated reversed-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase [1]. The compound's logP of 0.514 provides sufficient chromatographic resolution from its isomeric impurities (p-aminophenol, logP ≈ 0.04; 2-amino-4-methylphenol, logP ≈ 1.0) under these conditions [2]. Additionally, the distinct melting point range of 174-176 °C serves as a rapid identity confirmation tool during incoming material inspection [3]. This combination of chromatographic and thermal analyses ensures that the procured material meets specifications and has not been inadvertently substituted with a related positional isomer.

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